molecular formula C9H10ClN3O B8112515 4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride

4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride

Cat. No.: B8112515
M. Wt: 211.65 g/mol
InChI Key: FMEUXMBGHKLAPC-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole with aniline in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of 5-Methyl-1,2,4-oxadiazole: This can be achieved by reacting appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Reaction with Aniline: The 5-methyl-1,2,4-oxadiazole is then reacted with aniline in the presence of hydrochloric acid to form the hydrochloride salt of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring, leading to substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as protein kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-YL)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUXMBGHKLAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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